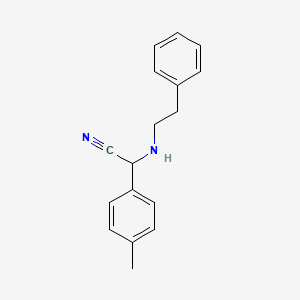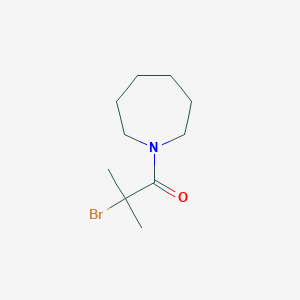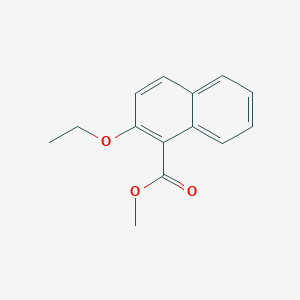
(4-(Oxazol-2-yl)phényl)méthanamine
Vue d'ensemble
Description
(4-(Oxazol-2-yl)phenyl)methanamine: is a heterocyclic aromatic amine with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This compound features an oxazole ring attached to a phenyl group, which is further connected to a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Applications De Recherche Scientifique
Chemistry:
(4-(Oxazol-2-yl)phenyl)methanamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology:
In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. It helps in understanding the mechanisms of enzyme catalysis and inhibition .
Medicine:
It is investigated for its pharmacological properties and potential therapeutic effects .
Industry:
In the industrial sector, (4-(Oxazol-2-yl)phenyl)methanamine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of (4-(Oxazol-2-yl)phenyl)methanamine typically involves the reaction of 4-bromo-2-nitrobenzene with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring . The final step involves the reduction of the nitro group to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods:
Industrial production methods for (4-(Oxazol-2-yl)phenyl)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (4-(Oxazol-2-yl)phenyl)methanamine can undergo oxidation reactions to form corresponding oxazole derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylmethanamines.
Mécanisme D'action
The mechanism of action of (4-(Oxazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function . The methanamine group can also participate in nucleophilic attacks, modifying the structure and activity of biological molecules .
Comparaison Avec Des Composés Similaires
- (4-(Thiazol-2-yl)phenyl)methanamine
- (4-(Imidazol-2-yl)phenyl)methanamine
- (4-(Pyridyl-2-yl)phenyl)methanamine
Comparison:
- (4-(Thiazol-2-yl)phenyl)methanamine: Contains a thiazole ring instead of an oxazole ring, which can lead to different electronic properties and reactivity.
- (4-(Imidazol-2-yl)phenyl)methanamine: Features an imidazole ring, which has different hydrogen bonding capabilities compared to oxazole.
- (4-(Pyridyl-2-yl)phenyl)methanamine: Contains a pyridine ring, which can affect its basicity and interaction with biological targets.
Uniqueness:
(4-(Oxazol-2-yl)phenyl)methanamine is unique due to its oxazole ring, which provides distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.
Propriétés
IUPAC Name |
[4-(1,3-oxazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPQVUBGKVXPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)
![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)



![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)
![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)
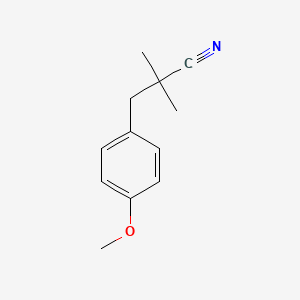

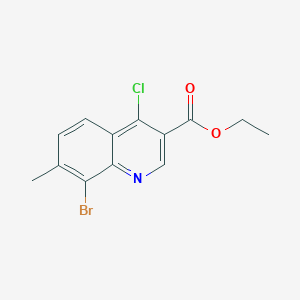
![1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine](/img/structure/B1406059.png)
